N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bicyclo[221]hept-5-en-2-yl-N’-(3-hydroxy-1,1-dimethylpropyl)thiourea is a complex organic compound characterized by its unique bicyclic structure and the presence of a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bicyclo[2.2.1]hept-5-en-2-yl-N’-(3-hydroxy-1,1-dimethylpropyl)thiourea typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylamine with 3-hydroxy-1,1-dimethylpropyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-bicyclo[2.2.1]hept-5-en-2-yl-N’-(3-hydroxy-1,1-dimethylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the thiourea group can yield sulfinyl or sulfonyl compounds, while reduction can produce amines. Substitution reactions can result in various substituted thiourea derivatives .
Scientific Research Applications
N-bicyclo[2.2.1]hept-5-en-2-yl-N’-(3-hydroxy-1,1-dimethylpropyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism by which N-bicyclo[2.2.1]hept-5-en-2-yl-N’-(3-hydroxy-1,1-dimethylpropyl)thiourea exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form hydrogen bonds and other interactions with active sites, influencing the activity of these biomolecules. The bicyclic structure provides rigidity and specificity in binding, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopentylidenehydrazinecarbothioamide
- (Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane
- 3-Bicyclo[2.2.1]hept-5-en-2-yl-2-propenoic acid
Uniqueness
N-bicyclo[2.2.1]hept-5-en-2-yl-N’-(3-hydroxy-1,1-dimethylpropyl)thiourea stands out due to its specific combination of a bicyclic structure and a thiourea functional group, which imparts unique chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack either the bicyclic framework or the thiourea group .
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-3-(4-hydroxy-2-methylbutan-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-13(2,5-6-16)15-12(17)14-11-8-9-3-4-10(11)7-9/h3-4,9-11,16H,5-8H2,1-2H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQXQRWITRWDKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)NC(=S)NC1CC2CC1C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26729433 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.